molecular formula C14H15N3O2 B2799971 6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-72-8

6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2799971
CAS No.: 2034308-72-8
M. Wt: 257.293
InChI Key: NVYWVQYYPSTHJU-UHFFFAOYSA-N
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Description

6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a cyano group and a spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can be utilized to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological targets, making it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in materials science, such as the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a precursor containing the pyridine and spirocyclic components. This can be achieved through various methods such as intramolecular cyclization reactions, which often require specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes that are optimized for efficiency and yield. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to obtain the compound in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups such as the cyano group and the carboxylic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) and alkyl halides.

  • Addition: Various electrophilic and nucleophilic addition reactions can be performed using appropriate reagents and catalysts.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or addition products depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The cyano group and carboxylic acid moiety can interact with specific enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the context in which the compound is used, such as in biological assays or industrial applications.

Comparison with Similar Compounds

  • 6-Cyanonicotinic acid: Similar structure but lacks the spirocyclic component.

  • 2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid: Contains an amino group instead of the carboxylic acid group.

  • 3-Cyanopyridine: A simpler pyridine derivative without the spirocyclic structure.

Uniqueness: 6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its combination of the pyridine ring, cyano group, and spirocyclic structure. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for various applications.

Properties

IUPAC Name

6-(3-cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-7-10-3-1-6-16-12(10)17-8-11(13(18)19)14(9-17)4-2-5-14/h1,3,6,11H,2,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYWVQYYPSTHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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